

An In-Depth Technical Guide to the (2S,4R)-DS89002333 PRKACA Inhibition Pathway

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Compound of Interest		
Compound Name:	(2S,4R)-DS89002333	
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This technical guide provides a comprehensive overview of the potent and orally active PRKACA inhibitor, **(2S,4R)-DS89002333**, with a focus on its mechanism of action, experimental validation, and its relevance in the context of cancers driven by aberrant PRKACA activity, such as Fibrolamellar Hepatocellular Carcinoma (FL-HCC).

Introduction to PRKACA and the Role of (2S,4R)-DS89002333

Protein Kinase A (PKA), a key component of the cAMP signaling pathway, is a crucial regulator of numerous cellular processes. The catalytic subunit alpha of PKA (PRKACA) is responsible for phosphorylating a wide array of downstream substrates, thereby modulating their activity.[1] In certain cancers, most notably FL-HCC, a specific gene fusion event between DNAJB1 and PRKACA results in a constitutively active fusion protein.[2] This aberrant kinase activity is a primary driver of oncogenesis in these tumors, making PRKACA a compelling therapeutic target.[2][3][4]

(2S,4R)-DS89002333 is a novel and potent inhibitor of PRKACA.[2][3][4] Preclinical studies have demonstrated its significant anti-tumor activity both in vitro and in vivo, particularly in models expressing the DNAJB1-PRKACA fusion protein.[2][3][4] This guide will delve into the quantitative data supporting its efficacy, the experimental protocols used for its evaluation, and the signaling pathways it modulates.



Quantitative Data

The following tables summarize the key quantitative data for **(2S,4R)-DS89002333**, providing a clear comparison of its activity across different experimental setups.

Table 2.1: In Vitro Inhibitory Activity of DS89002333

Parameter	Value	Cell Line/System	Notes
IC50 (PRKACA inhibition)	0.3 nM	Biochemical Assay	Represents the concentration required for 50% inhibition of PRKACA kinase activity.[5][6][7]
IC50 (CREB Phosphorylation)	50 nM	NIH/3T3 cells	Demonstrates intracellular target engagement by measuring the inhibition of a downstream substrate's phosphorylation.

Table 2.2: In Vivo Anti-Tumor Efficacy of DS89002333

Animal Model	Dosing Regimen	Outcome	Body Weight Impact
NIH/3T3-fusion allograft (Female nude mice)	12.5, 50 mg/kg; p.o.; twice daily for 5 days	Exhibited anti-tumor activity.	No significant body weight loss observed.
FL-HCC PDX xenograft (Female NOD SCID mice)	3, 30 mg/kg; p.o.; twice daily for 22 days	Showed significant anti-tumor activity.	Temporary body weight loss at 30 mg/kg, which resolved with continued dosing. [5]



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **(2S,4R)-DS89002333**.

PRKACA Kinase Activity Assay (Biochemical)

This protocol outlines a common method for determining the direct inhibitory effect of a compound on PRKACA kinase activity.

Materials:

- Recombinant human PRKACA enzyme
- PKA substrate peptide (e.g., Kemptide)
- [y-32P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[2]
- (2S,4R)-DS89002333 at various concentrations
- Phosphocellulose paper (for radiolabeling method)
- Scintillation counter or luminometer

Procedure:

- Prepare a reaction mixture containing the kinase reaction buffer, PKA substrate peptide, and the recombinant PRKACA enzyme.
- Add (2S,4R)-DS89002333 at a range of concentrations to the reaction mixture. Include a
 vehicle control (e.g., DMSO).
- Initiate the kinase reaction by adding ATP (either radiolabeled or as per the kit instructions).
- Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[8]



- Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
- Quantify the phosphorylation of the substrate. For the radiolabeling method, this involves
 washing the phosphocellulose paper to remove unincorporated [y-³²P]ATP and then
 measuring the incorporated radioactivity using a scintillation counter. For the ADP-Glo™
 assay, follow the manufacturer's instructions to measure the amount of ADP produced, which
 is proportional to kinase activity, using a luminometer.[2]
- Calculate the percentage of inhibition at each concentration of (2S,4R)-DS89002333 relative to the vehicle control and determine the IC50 value.

Cellular Assay for CREB Phosphorylation

This protocol assesses the intracellular activity of **(2S,4R)-DS89002333** by measuring the phosphorylation of a downstream PRKACA target, CREB.

Materials:

- NIH/3T3 cells (or other suitable cell line)
- Cell culture medium and reagents
- (2S,4R)-DS89002333 at various concentrations
- Forskolin or other adenylyl cyclase activator
- Lysis buffer
- Primary antibodies against phospho-CREB (Ser133) and total CREB
- HRP-conjugated secondary antibody
- · Western blot reagents and equipment

Procedure:

Seed NIH/3T3 cells in multi-well plates and allow them to adhere overnight.



- Treat the cells with varying concentrations of (2S,4R)-DS89002333 for a specified time (e.g., 30 minutes).
- Stimulate the cells with forskolin to activate adenylyl cyclase and increase intracellular cAMP levels, leading to PRKACA activation.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Perform Western blotting using primary antibodies against phospho-CREB and total CREB to assess the phosphorylation status of CREB.
- Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
- Calculate the percentage of inhibition of CREB phosphorylation at each concentration of (2S,4R)-DS89002333 and determine the cellular IC50 value.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol describes the establishment of an FL-HCC PDX model and its use in evaluating the anti-tumor efficacy of **(2S,4R)-DS89002333**.

Materials:

- Immunodeficient mice (e.g., NOD SCID)
- Fresh tumor tissue from an FL-HCC patient
- · Surgical tools
- Matrigel (optional)
- (2S,4R)-DS89002333 formulated for oral administration
- Calipers for tumor measurement



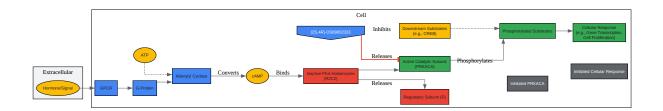
Procedure:

- Establishment of the PDX Model:
 - Obtain fresh, sterile tumor tissue from a consenting FL-HCC patient.
 - Surgically implant small fragments of the tumor tissue subcutaneously into the flanks of immunodeficient mice.[9]
 - Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 100-200 mm³), they can be passaged into new cohorts of mice for expansion.[9]
- Efficacy Study:
 - Once the tumors in the experimental cohort reach a predetermined size, randomize the mice into treatment and control groups.
 - Administer (2S,4R)-DS89002333 orally to the treatment group at the desired dose and schedule (e.g., 30 mg/kg, twice daily).[5] The control group receives the vehicle.
 - Measure the tumor volume using calipers at regular intervals throughout the study.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
 - Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the PRKACA inhibition pathway and a typical experimental workflow.

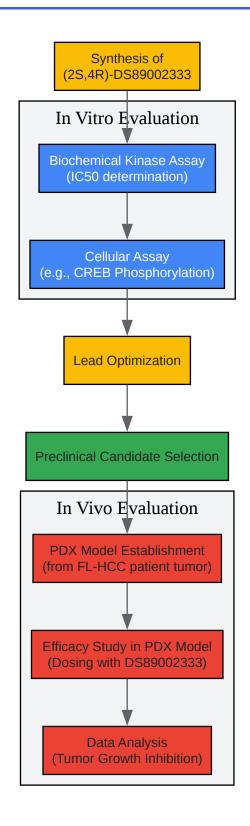




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Caption: PRKACA signaling and inhibition by (2S,4R)-DS89002333.





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Caption: Preclinical evaluation workflow for a PRKACA inhibitor.



Conclusion

(2S,4R)-DS89002333 has emerged as a highly potent and specific inhibitor of PRKACA, with promising preclinical activity in models of FL-HCC. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the clinical utility of **(2S,4R)-DS89002333** is warranted to translate these preclinical findings into effective therapies for patients with cancers driven by aberrant PRKACA signaling.

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